What are the physicochemical properties of Ethyltriphenylphosphonium acetate?
What are the physicochemical properties of Ethyltriphenylphosphonium acetate?
An In-depth Technical Guide to the Physicochemical Properties of Ethyltriphenylphosphonium Acetate (B1210297)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyltriphenylphosphonium acetate (ETPAA), a quaternary phosphonium (B103445) salt, is a versatile compound utilized in organic synthesis and materials science. It is recognized for its efficacy as a phase-transfer catalyst, a curing agent for epoxy resins, and a reagent in various chemical transformations, including Wittig reactions.[1][2][3] This document provides a comprehensive overview of its core physicochemical properties, detailed experimental protocols for its characterization, and a summary of its stability and reactivity profile. All quantitative data are presented in structured tables for clarity and ease of comparison.
Core Physicochemical Properties
Ethyltriphenylphosphonium acetate, with CAS Number 35835-94-0, is composed of an ethyltriphenylphosphonium cation and an acetate anion.[4] While it can exist as a solid, it is frequently supplied as a 65-70% solution in methanol (B129727), appearing as a colorless to slightly yellow or dark brown liquid.[3][5][6][7]
Table 1: General and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₂₂H₂₃O₂P | [5][7][8] |
| Molecular Weight | 350.39 g/mol | [1][3][5][7] |
| Physical Form | Solid or Liquid (often as a solution) | [1][5][7][9] |
| Appearance | White to off-white solid; Colorless to yellow/dark brown liquid | [1][3][4][5] |
| Boiling Point | 275 °C (at 101,325 Pa) | [1][3][5][6] |
| Melting Point | 79.8 °C (at 101,325 Pa) | [3] |
| Density | ~1.05 g/cm³ | [5][6][10] |
| Vapor Pressure | 0 Pa at 25 °C; 1.08 x 10⁻⁷ Pa at 25°C | [1][3][5] |
| Flash Point | -17 °C (0 °F) | [1][5][6] |
Table 2: Solubility and Partitioning
| Property | Value | Source(s) |
| Water Solubility | Soluble (938 g/L at 20 °C) | [1][3][5][6][11] |
| Alcohol Solubility | Soluble | [1][5][6][11] |
| LogP (Octanol/Water) | -0.64 (at 23.5 °C) | [5][6] |
Synthesis and Reaction Mechanisms
The synthesis of Ethyltriphenylphosphonium acetate is typically achieved via a two-step process involving quaternization followed by anion exchange.[2] This methodology allows for the reliable production of the target phosphonium salt.
Logical Workflow: Synthesis of Ethyltriphenylphosphonium Acetate
Caption: A diagram illustrating the two-step synthesis of Ethyltriphenylphosphonium acetate.
As a catalyst, ETPAA is particularly effective in phase-transfer catalysis (PTC). The lipophilic nature of the ethyltriphenylphosphonium cation facilitates the transport of anions (like acetate) from an aqueous phase into an organic phase, where they become more reactive.[2][4]
Catalytic Cycle: Phase-Transfer Catalysis
Caption: The catalytic cycle of Ethyltriphenylphosphonium acetate in phase-transfer catalysis.
Experimental Protocols
Accurate characterization of Ethyltriphenylphosphonium acetate requires standardized experimental methods. Below are generalized protocols for key analytical techniques.
Synthesis Methodology
The conventional synthesis is a two-step process:[2]
-
Quaternization: Triphenylphosphine is reacted with an ethyl halide (e.g., ethyl bromide) to form the ethyltriphenylphosphonium halide intermediate. This reaction is often performed under solvent-free conditions or in a polar aprotic solvent like acetonitrile.[2][12]
-
Anion Exchange: The resulting halide salt is then treated with a source of acetate ions, such as potassium acetate or acetic acid, to yield Ethyltriphenylphosphonium acetate and a salt byproduct (e.g., potassium bromide).[2][6]
Spectroscopic Analysis
Spectroscopic methods are essential for confirming the structure and purity of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 10-20 mg of the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., Chloroform-d, Methanol-d₄).[13]
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for ¹H and ¹³C NMR. For ³¹P NMR, 85% H₃PO₄ is often used as an external standard.[13][14]
-
Acquisition: Spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). Key spectra to obtain include ¹H, ¹³C, and ³¹P NMR to fully characterize the phosphonium salt structure.[13]
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is common, where a small amount of the sample is placed directly on the ATR crystal.[13] Alternatively, a KBr pellet can be prepared. For liquid samples (e.g., methanol solution), a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Acquisition: A background spectrum is recorded first, followed by the sample spectrum. The resulting spectrum should show characteristic peaks for the phenyl, ethyl, and acetate functional groups.
-
Purity and Assay Determination
The purity of ETPAA is typically determined using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or by titration methods to quantify the acetate content. The assay for commercial solutions is often specified as a weight percentage (e.g., 65-70%) in a solvent like methanol.[3]
Stability, Handling, and Storage
-
Stability: The compound is stable under normal laboratory conditions.[4][15] It exhibits greater thermal stability compared to amine and imidazole (B134444) catalysts, making it suitable for high-temperature applications like epoxy curing.[3][5]
-
Incompatibilities: It should be kept away from strong oxidizing agents and heat sources to maintain stability.[3][5][15]
-
Hazardous Decomposition: When heated to decomposition, it may emit toxic fumes of carbon monoxide, carbon dioxide, and oxides of phosphorus.[15]
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container under an inert atmosphere.[3][5][10] The compound is noted to be hygroscopic.[3]
Applications in Research and Development
Ethyltriphenylphosphonium acetate is a valuable tool for professionals in organic synthesis and drug development.
-
Organic Synthesis: It is widely used as a phase-transfer catalyst for reactions such as nucleophilic substitutions and alkylations.[2][10] It also serves as a precursor for generating phosphonium ylides for Wittig reactions, a key method for alkene synthesis.[2]
-
Pharmaceutical Research: In drug development, it is utilized as a reagent in the synthesis of complex, biologically active compounds.[1]
-
Polymer Chemistry: It is a highly effective catalyst for the advancement and curing of phenolic-based epoxy resins, offering controlled reactivity and leading to polymers with a sharp molecular weight distribution.[2][3][5]
References
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- 4. CAS 35835-94-0: Ethyltriphenylphosphonium acetate [cymitquimica.com]
- 5. Ethyltriphenylphosphonium acetate | 35835-94-0 [chemicalbook.com]
- 6. Ethyltriphenylphosphonium acetate Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. Ethyltriphenylphosphonium acetate | C22H23O2P | CID 94470 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemscene.com [chemscene.com]
- 9. Ethyltriphenylphosphonium acetate | 35835-94-0 [sigmaaldrich.com]
- 10. Ethyltriphenylphosphonium acetate [myskinrecipes.com]
- 11. chemwhat.com [chemwhat.com]
- 12. Sterically Hindered Phosphonium Salts: Structure, Properties and Palladium Nanoparticle Stabilization [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
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